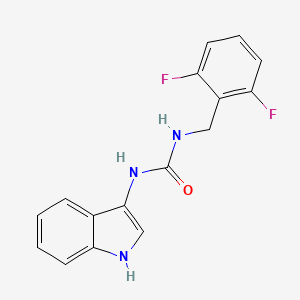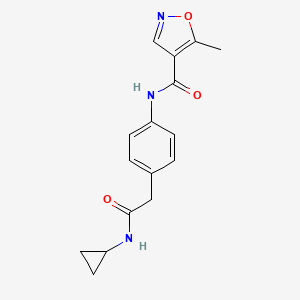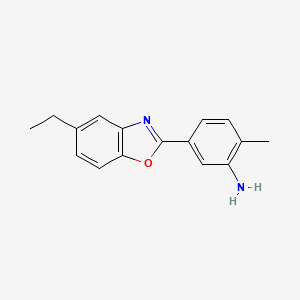
tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate, also known as TBPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of neuroscience. TBPC is a carbamate derivative that has been shown to possess various biological activities, including neuroprotective and cognitive-enhancing effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate serves as an intermediate in the synthesis of complex molecules and demonstrates versatility in chemical transformations. The compound's applications extend from asymmetric Mannich reactions to the formation of N-(Boc) nitrone equivalents, highlighting its utility in organic synthesis. For instance, tert-butyl phenyl(phenylsulfonyl)methylcarbamate is utilized in asymmetric Mannich reactions to produce chiral amino carbonyl compounds, showcasing its role in the synthesis of enantiomerically pure substances (J. Yang, S. Pan, B. List, 2009). Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, indicating their significance as building blocks in organic chemistry due to their reactivity and transformation capabilities (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).
Crystalline Structure and Characterization
The crystalline structure and characterization of tert-butyl carbamate derivatives have been extensively studied, providing insights into their physical and chemical properties. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart are part of a family of compounds that exhibit unique crystal structures due to the presence of bifurcated N—H⋯O hydrogen and C—X⋯O halogen bonds, showcasing the compound's potential in structural chemistry (P. Baillargeon et al., 2017). This detailed understanding of their molecular arrangement underscores the importance of tert-butyl carbamates in the study of molecular interactions and crystal engineering.
Biological Activity and Pharmacological Intermediates
Several studies focus on the synthesis of tert-butyl carbamate derivatives as intermediates for biologically active compounds, highlighting their importance in the development of new pharmaceuticals. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an essential intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment, emphasizing the compound's role in medicinal chemistry and drug development (Bingbing Zhao et al., 2017).
Propiedades
IUPAC Name |
tert-butyl N-(2-phenyl-2-piperidin-4-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-13-16(14-7-5-4-6-8-14)15-9-11-19-12-10-15/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYGZLTXSRLIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCNCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


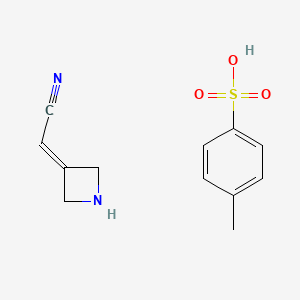
![N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2723864.png)
![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)
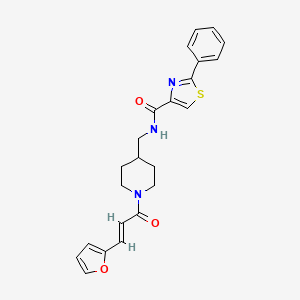

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723873.png)
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2723874.png)
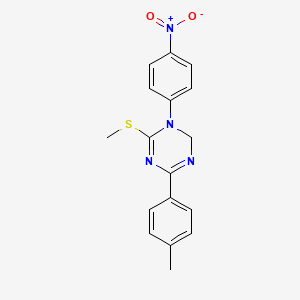
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2723879.png)
![7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2723880.png)
